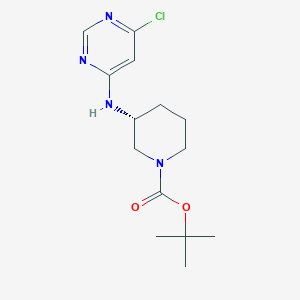

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

CAS No.: 1421042-68-3

Cat. No.: VC2710938

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421042-68-3 |

|---|---|

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)/t10-/m1/s1 |

| Standard InChI Key | BYYSPKHMDVCCQI-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=CC(=NC=N2)Cl |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl |

Introduction

Chemical Structure and Properties

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate belongs to the class of piperidine derivatives, characterized by its specific chirality indicated by the "(R)" configuration. This configuration refers to the absolute stereochemistry at the C-3 position of the piperidine ring, which is crucial for its biological activity and interactions with potential target proteins.

The compound features multiple functional groups, including a tert-butyl ester (Boc protecting group) attached to the nitrogen at position 1 of the piperidine ring, and a 6-chloropyrimidin-4-ylamino group linked to the carbon at position 3. These functional groups contribute to the compound's reactivity, stability, and potential for further chemical modifications.

Physical and Chemical Properties

The basic properties of (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1421042-68-3 |

| Molecular Formula | C₁₄H₂₁ClN₄O₂ |

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate |

| Physical State | Solid (presumed based on similar compounds) |

| Chirality | (R) configuration at C-3 position |

The compound contains several notable structural elements, including a pyrimidine ring with a chlorine substituent at position 6, which serves as a potential site for nucleophilic substitution reactions. The amino linkage between the pyrimidine and piperidine rings provides flexibility and potential hydrogen bonding capabilities, while the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen offers protection during synthetic manipulations and can be selectively cleaved under acidic conditions.

Synthesis and Preparation

The synthesis of (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the reaction between a protected (R)-3-aminopiperidine derivative and a 6-chloropyrimidin-4-yl electrophile. This reaction generally proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of the piperidine acts as a nucleophile, attacking the electrophilic carbon at position 4 of the pyrimidine ring.

General Synthetic Approach

A typical synthetic route may involve:

-

Starting with commercially available (R)-3-aminopiperidine

-

Protection of the piperidine nitrogen with a Boc group

-

Reaction with 4,6-dichloropyrimidine under basic conditions

-

Purification and isolation of the final product

The reaction conditions often employ bases such as triethylamine, potassium carbonate, or diisopropylethylamine in polar aprotic solvents like DMF, DMSO, or acetonitrile. The reactions are typically conducted at elevated temperatures to facilitate the nucleophilic aromatic substitution process.

Related Synthetic Methods

In the synthesis of similar compounds, researchers have utilized various approaches. For example, a related compound, tert-butyl (R)-3-((5-bromo-2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, has been used as a precursor in the synthesis of kinase inhibitors . This suggests that (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate might also serve as a valuable intermediate in the synthesis of biologically active molecules.

Structural Comparisons with Related Compounds

Several compounds structurally related to (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate have been documented in the literature. These compounds share similar core structures but differ in substituents, configuration, or positioning of functional groups.

Comparison Table

The following table compares (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate | C₁₄H₂₁ClN₄O₂ | 312.79 g/mol | 1421042-68-3 | Reference compound |

| tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate | C₁₅H₂₃ClN₄O₂ | 326.82 g/mol | 939986-78-4 | Additional methylene group between piperidine and amino group |

| tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate | C₁₆H₂₅ClN₄O₂ | 340.8 g/mol | 1261231-32-6 | Methyl groups on pyrimidine and amino nitrogen; different substitution pattern |

| tert-butyl(s)-3-((6-chloro-4-(morpholinomethyl)pyridin-2-yl)amino)piperidine-1-carboxylate | C₂₀H₃₁ClN₄O₃ | 410.94 g/mol | Not specified | Pyridine instead of pyrimidine; morpholinomethyl substituent |

These structural variations can significantly affect biological activity, physicochemical properties, and synthetic utility. For instance, the addition of a methylene group between the piperidine and amino function, as seen in tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, increases conformational flexibility and alters the spatial arrangement of key functional groups .

Structure-Activity Relationship Implications

The structural differences among these related compounds suggest potential structure-activity relationship (SAR) studies that could be conducted to optimize biological activity. For example:

-

The position of the chlorine on the pyrimidine ring (position 6 versus position 4)

-

The presence or absence of additional substituents like methyl groups

-

The configuration at the C-3 position of the piperidine ring

-

The presence of additional spacer groups between the piperidine and pyrimidine portions

These structural modifications could be systematically explored to develop compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Research Applications and Chemical Utility

(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate has several potential applications in chemical research and pharmaceutical development.

As a Synthetic Intermediate

The compound is likely valuable as a synthetic intermediate in the preparation of more complex molecules. Its key reactive sites include:

-

The chlorine atom on the pyrimidine ring, which can undergo nucleophilic aromatic substitution reactions

-

The Boc-protected piperidine nitrogen, which can be deprotected to enable further functionalization

-

The secondary amine linking the piperidine and pyrimidine portions, which could potentially be alkylated or acylated

These reactive sites allow for diverse structural modifications, enabling the synthesis of compound libraries for biological screening and structure-activity relationship studies.

In Medicinal Chemistry

In medicinal chemistry, compounds like (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate serve as valuable scaffolds for developing targeted therapeutics. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a scaffold for various functional groups.

The related research on TAM kinase inhibitors, mentioned in search result , illustrates how similar compounds can be utilized in drug discovery programs targeting specific biological pathways. TAM kinases (Tyro3, Axl, and Mer) are receptor tyrosine kinases that play important roles in cancer progression and immune regulation, making them attractive targets for therapeutic intervention .

Research Considerations

When working with (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate and related compounds, researchers should consider several factors:

-

Chirality preservation: Maintaining the (R) configuration during synthetic manipulations

-

Reaction selectivity: Achieving selective transformations at specific reactive sites

-

Purification challenges: Developing effective methods for isolating the desired products

-

Stability considerations: Understanding the stability profile under various reaction conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume